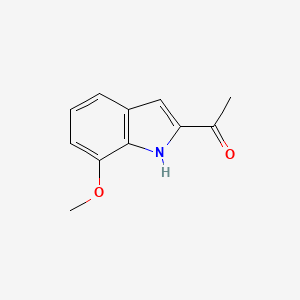

1-(7-methoxy-1H-indol-2-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(7-methoxy-1H-indol-2-yl)ethanone |

InChI |

InChI=1S/C11H11NO2/c1-7(13)9-6-8-4-3-5-10(14-2)11(8)12-9/h3-6,12H,1-2H3 |

InChI Key |

FRFVBZWNQITZOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(N1)C(=CC=C2)OC |

Origin of Product |

United States |

Preclinical Biological Activities and Mechanistic Investigations of 1 7 Methoxy 1h Indol 2 Yl Ethanone Analogues

Enzyme Inhibition Studies

The ability of indol-2-yl ethanone (B97240) analogues to inhibit specific enzymes has been a key area of investigation, particularly focusing on targets relevant to cancer immunotherapy.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition Potential of Indol-2-yl Ethanonesunamur.be

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by cancer cells. unamur.benih.gov It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, leading to an immunosuppressive tumor microenvironment. unamur.benih.gov Consequently, the development of IDO1 inhibitors is a significant strategy in cancer immunotherapy. nih.gov A novel series of IDO1 inhibitors based on the indol-2-yl ethanone scaffold has been synthesized and evaluated for their biological activity. unamur.be

The inhibitory potential of the novel indol-2-yl ethanone series against IDO1 was assessed through in vitro and in vivo biological evaluations. These studies revealed that compounds from this series exhibit IC50 values in the micromolar range. unamur.be Structure-activity relationship (SAR) studies indicated that the introduction of small substituents at the 5- and 6-positions of the indole (B1671886) ring is well-tolerated. unamur.be Furthermore, modifications such as N-methylation of the indole and variations of the aromatic side chain did not significantly diminish the inhibitory activity. unamur.be For context, other potent IDO1 inhibitors, like Epacadostat, have demonstrated IC50 values at the nanomolar level in both cellular and enzymatic assays. nih.gov

| Compound Class | Potency Range (IC50) | Reference |

|---|---|---|

| Indol-2-yl ethanones | Micromolar (µM) | unamur.be |

The catalytic activity of IDO1 is dependent on a heme iron cofactor, which must be in its reduced ferrous (Fe2+) state. acs.org Many inhibitors function by directly interacting with this heme iron. acs.org The mechanism for the indol-2-yl ethanone scaffold involves this critical interaction. unamur.be Computational docking simulations and structural analysis of other IDO1 inhibitors reveal that ligands often bind in a pocket near the heme group, with specific residues like Ser167 playing a role in enhancing potency through favorable interactions. nih.govnih.gov The inhibition mechanism can be complex, sometimes involving the displacement of water molecules or affecting the flexibility of loops that control access to the active site. nih.gov While detailed crystallographic data for the 1-(7-methoxy-1H-indol-2-yl)ethanone scaffold bound to IDO1 is not yet available, the evidence from its analogue class points towards a mechanism centered on interference with the enzyme's heme-dependent catalytic cycle. unamur.be

Receptor Ligand Modulatory Activity of Indole-Ethanone Scaffolds

The indole-ethanone structure serves as a versatile scaffold for designing ligands that can modulate the activity of various receptors within the central nervous system (CNS).

Interactions with Specific Central Nervous System Receptors (e.g., GluN2B/NMDA Receptors, Sigma Receptors, Cannabinoid Receptors)researchgate.netnih.govnih.gov

GluN2B/NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission, is a target for therapeutic intervention in various neurological disorders. researchgate.netacs.org Specifically, the GluN2B subunit has been a focus for developing selective antagonists. researchgate.netnih.gov Research into 3-substituted 1H-indoles has led to the identification of potent ligands for the GluN2B subunit. For instance, (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone was identified as a ligand with a high binding affinity (IC50 value of 8.9 nM) for this receptor subunit. researchgate.net Another study on 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivatives also yielded compounds with significant binding affinity in the nanomolar range. researchgate.net These findings highlight the potential of the indole-ethanone scaffold in developing selective modulators of GluN2B-containing NMDA receptors. researchgate.netnih.gov

Sigma Receptors: Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are implicated in a range of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. nih.govmdpi.com Novel indole-based analogues have been synthesized and evaluated for their affinity to these receptors. A study focusing on a series of 4-(indol-1-yl)butan-1-amines, which can be considered related structures to the indole-ethanone scaffold, identified several compounds with nanomolar affinity for the sigma-2 receptor and significant selectivity over the sigma-1 subtype. nih.gov For example, the compound 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline displayed high affinity for sigma-2 receptors (Ki = 0.39 nM) with a 395-fold selectivity over sigma-1 receptors. nih.gov This suggests that the indole core is a promising template for developing selective sigma receptor ligands. nih.govsigmaaldrich.com

Cannabinoid Receptors: The cannabinoid receptors, CB1 and CB2, are integral components of the endocannabinoid system and are targets for a variety of therapeutic areas, including pain, inflammation, and neurological disorders. nih.govacs.org The indole scaffold is a well-established framework for cannabinoid receptor modulators. Specifically, indole-2-carboxamides have been identified as prototypical allosteric modulators of the CB1 receptor. nih.govresearchgate.net Additionally, synthetic indole cannabinoids featuring a 3-(indanoyl) group have been shown to be potent and selective antagonists for the CB2 receptor. nih.gov These examples demonstrate the adaptability of the indole core, including structures related to the ethanone moiety, in creating ligands with diverse functional activities at cannabinoid receptors. rsc.org

Antimicrobial and Antifungal Research on Indole Derivativesnih.govtsijournals.comnih.govnih.gov

The rise of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. nih.govnanobioletters.com Indole and its derivatives have emerged as a promising class of compounds in this field, exhibiting a broad spectrum of activity. nih.govtsijournals.com

Research has shown that various indole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, certain N-benzyl indole derivatives demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) in the range of 4 to 16 µg/mL against clinical isolates of Klebsiella pneumoniae. nih.gov

In the realm of antifungal research, indole derivatives have also shown considerable promise. tsijournals.comnih.gov Studies have evaluated their efficacy against a range of fungal pathogens, including various species of Candida and Aspergillus. nanobioletters.comrjptonline.org In one study, novel indole Schiff base compounds were tested against several plant-pathogenic fungi, with some derivatives showing nearly 100% inhibition of fungal growth at a concentration of 500 μg/mL. nih.gov Another study found that certain indole derivatives exhibited broad-spectrum antifungal activities against seven phytopathogenic fungi, in some cases showing more potent activity than the commercial fungicide hymexazole. researchgate.net The mechanism of action for some of these compounds is believed to involve the disruption of the fungal cell membrane. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Indole Derivatives

| Compound Class | Activity Type | Target Organisms | Observed Efficacy | Reference |

|---|---|---|---|---|

| N-benzyl indole derivatives | Antibacterial | Klebsiella pneumoniae | MICs ranging from 4-8 µg/mL | nih.gov |

| Indole derivatives | Antibacterial/Antifungal | Gram-positive and Gram-negative bacteria, Candida albicans, Aspergillus niger | Significant zone of inhibition | nanobioletters.comrjptonline.org |

| Indole Schiff bases | Antifungal | Fusarium spp., Curvularia lunata | Up to 100% inhibition at 500 µg/mL | nih.gov |

| Indole-linked triazoles | Antifungal | Candida krusei, Candida albicans | MIC values as low as 3.125 µg/mL | nih.gov |

Anti-Inflammatory Effects of Indole Compounds

Indole derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators. For instance, a cryptopleurine (B1669640) analogue, 7-methoxycryptopleurine, which is a phenanthroquinolizidine, has shown potent anti-inflammatory activity both in laboratory studies and in living organisms. nih.gov This compound was found to have noteworthy cytotoxic activity against cancer cells as well. nih.gov

Research has shown that the three-dimensional structure of these molecules plays a critical role in their anti-inflammatory and cytotoxic effects. nih.gov Specifically, the non-planar relationship between the phenanthrene (B1679779) and the indolizidine/quinolizidine parts of the molecule is crucial for their activity. nih.gov Any increase in the planarity and rigidity of the indolizidine/quinolizidine moiety, or changes to the amine group, significantly reduces their biological effects. nih.gov Generally, phenanthroquinolizidines are more potent than their corresponding phenanthroindolizines. nih.gov

A series of novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and evaluated for their in vivo analgesic and anti-inflammatory activities. researchgate.neteurekaselect.com Among the synthesized compounds, 1-(1H-indol-1-yl)-2-(4-(((4-nitrophenyl)imino)methyl)phenoxy)ethanone demonstrated the most potent anti-inflammatory and analgesic effects. researchgate.neteurekaselect.com Computational docking studies suggested that these compounds act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug development. researchgate.neteurekaselect.com

Further studies on 3-methyl-2-phenyl-1-substituted-indole derivatives, which are analogues of the well-known anti-inflammatory drug indomethacin, revealed that methanesulphonyl derivatives exhibited the highest anti-inflammatory and analgesic activities. researchgate.net

Interactive Table: Anti-Inflammatory Activity of Indole Derivatives

| Compound/Derivative | Target/Assay | Activity | Reference |

| 7-methoxycryptopleurine | In vitro and in vivo anti-inflammatory assays | Potent activity | nih.gov |

| 1-(1H-indol-1-yl)-2-(4-(((4-nitrophenyl)imino)methyl)phenoxy)ethanone) | In vivo analgesic and anti-inflammatory activity | Strongest among tested derivatives | researchgate.neteurekaselect.com |

| 3-methyl-2-phenyl-1-substituted-indole derivatives (methanesulphonyl) | In vitro and in vivo anti-inflammatory and analgesic assays | Highest activity | researchgate.net |

Anticancer and Antiproliferative Activity in Cellular Models

The indole scaffold is a prominent feature in a multitude of natural and synthetic compounds with anticancer properties. mdpi.comnih.gov Indole alkaloids such as vincristine (B1662923) and vinblastine (B1199706), derived from the Catharanthus roseus plant, are well-established anticancer drugs. nih.govnih.gov The versatility of the indole ring system allows for the design of novel compounds that can interact with various biological targets implicated in cancer progression. mdpi.commdpi.com

Derivatives of this compound and related indole structures have been extensively investigated for their antiproliferative effects against a range of cancer cell lines. nih.govmdpi.com For example, a series of indole-aryl amide derivatives were synthesized and tested for their cytotoxicity. nih.gov While showing low affinity for opioid receptors, some of these compounds displayed significant activity against several tumor cell lines, including colon (HT29), cervical (HeLa), prostate (PC-3), and Jurkat T-cell leukemia cells. nih.gov Notably, one compound demonstrated selectivity for the HT29 colon cancer cell line and was found to induce cell cycle arrest and apoptosis. nih.gov

The substitution pattern on the indole ring and its side chains plays a crucial role in determining the anticancer potency. Methoxy (B1213986) groups, in particular, have been shown to enhance cytotoxic activity in various cancer cell lines by targeting specific protein markers and facilitating ligand-protein binding. mdpi.com However, the lipophilicity conferred by methoxy groups can impact drug delivery. mdpi.com The strategic incorporation of polar hydroxyl groups can help to balance this lipophilicity while maintaining cytotoxic efficacy. mdpi.com

Indole-based compounds have been shown to exert their anticancer effects through various mechanisms, including:

Tubulin Inhibition: Disrupting microtubule dynamics, which is essential for cell division. nih.govnih.gov Vinorelbine, a semi-synthetic indole alkaloid, is a known microtubule inhibitor used in the treatment of non-small cell lung cancer (NSCLC). nih.gov

Topoisomerase Inhibition: Interfering with DNA replication and repair. nih.govnih.gov Makaluvamine, a marine-derived indole alkaloid, is a potent inhibitor of DNA topoisomerase II. nih.gov

Kinase Inhibition: Targeting protein kinases that are critical for cancer cell signaling pathways. nih.gov

Histone Deacetylase (HDAC) Inhibition: Modifying the epigenetic landscape of cancer cells. nih.govnih.gov

Interactive Table: Anticancer Activity of Indole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Mechanism of Action | Reference |

| Indole-aryl amide derivative (compound 5) | HT29 (colon) | Selective cytotoxicity | G1 phase cell cycle arrest, apoptosis | nih.gov |

| 3,3′-(thiochroman-4,4-diyl)bis(1H-indole) analogues | A549 (lung) | ~9 µg/mL | Topoisomerase II inhibition | nih.gov |

| Methoxyflavone analogs | Various cancer cell lines | Varies with substitution | Targeting protein markers | mdpi.com |

| Vinorelbine | NSCLC | Clinically used | Microtubule inhibition | nih.gov |

| Makaluvamine | Various human lung cancer cell lines | Significant cytotoxicity | DNA topoisomerase II inhibition | nih.gov |

Other Investigated Pharmacological Activities of Indole-Ethanone Scaffolds

The therapeutic potential of the indole-ethanone scaffold extends beyond anti-inflammatory and anticancer applications. frontiersin.orgnih.govnih.govnih.gov Researchers have explored its utility in combating various infectious diseases and metabolic disorders.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov The indole scaffold has been identified as a promising framework for the development of novel antitubercular drugs. nih.gov Indole-containing compounds have shown inhibitory activity against various mycobacterial targets, including those involved in cell wall synthesis, replication, transcription, and translation. nih.gov

Several indole derivatives have been investigated for their potential to inhibit Mycobacterium tuberculosis. nih.gov For instance, certain indole-2-carboxamides have been optimized to enhance their aqueous solubility and retain high antimycobacterial activity. nih.gov These compounds target MmpL3, a crucial transporter protein in mycobacteria. nih.gov Additionally, some indole-based compounds have demonstrated inhibitory effects on M. tuberculosis dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. nih.gov

Malaria, a parasitic disease prevalent in tropical and subtropical regions, also faces the challenge of drug resistance. nih.gov Natural and synthetic indole-containing compounds have shown promise as antimalarial agents. nih.govresearchgate.net The indole scaffold can be found in molecules that target various stages of the Plasmodium falciparum lifecycle. malariaworld.org

Research into synthetic meridianin and psammopemmin analogs, which contain the indole core, has revealed their antimalarial activity. malariaworld.org Furthermore, indolyl-3-ethanone-α-thioethers have emerged as a promising class of non-toxic antimalarial agents. malariaworld.org These compounds often work by inhibiting hemozoin formation or targeting specific enzymes within the parasite. researchgate.netmalariaworld.org

The indole nucleus is a key structural feature in several antiviral drugs, including those used to treat HIV and hepatitis C virus (HCV). frontiersin.orgnih.gov Its "privileged scaffold" nature allows it to serve as a ligand for a variety of viral targets. frontiersin.org

Indole derivatives have been developed to inhibit various viral enzymes and proteins. For example, some indole compounds have shown potent anti-HIV activity by inhibiting HIV-1 integrase. frontiersin.org Others have demonstrated significant anti-HCV activity. frontiersin.org The development of new indole-based antivirals is an active area of research, driven by the need to combat emerging and persistent viral infections. nih.gov

In the context of metabolic disorders, indole derivatives have been investigated for their potential as antidiabetic agents. nih.govsci-hub.se One of the primary mechanisms explored is the inhibition of carbohydrate-digesting enzymes such as α-amylase and α-glucosidase. nih.gov By inhibiting these enzymes, the rate of glucose absorption from the gut can be reduced, helping to manage blood sugar levels.

A study on a series of indole-based compounds revealed that several analogues exhibited good to moderate inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase. nih.gov Furthermore, certain indole derivatives have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov Activation of AMPK is considered a promising strategy for the treatment of type 2 diabetes. nih.gov

Modulation in Neurodegenerative Disease Models

There is no publicly available scientific literature detailing the modulation of pathological mechanisms in neurodegenerative disease models by this compound or its direct analogues. Research on other classes of indole derivatives has shown various effects, such as the modulation of neuroinflammation, oxidative stress, and protein aggregation, which are key pathological hallmarks of diseases like Alzheimer's and Parkinson's. However, these findings are related to compounds with different structural motifs, such as indole-3-carboxamides or other substitution patterns, and thus fall outside the scope of this article.

In Vivo Preclinical Studies of Related Indole-Ethanone Derivatives (Excluding Human Clinical Data)

A thorough search has not yielded any in vivo preclinical studies for this compound or its analogues in animal models of neurodegenerative diseases. Such studies are critical for establishing the preliminary efficacy, and pharmacokinetic profiles of a potential drug candidate. The absence of such data in the public domain indicates that this specific chemical series may not have progressed to this stage of preclinical development, or the results remain unpublished.

It is important to note that the absence of published data does not definitively mean that no research has been conducted. Such investigations may have been performed by private pharmaceutical companies that have not disclosed the results, or the findings may have been inconclusive or did not warrant publication.

Structure Activity Relationship Sar Elucidation for 1 7 Methoxy 1h Indol 2 Yl Ethanone Derivatives

Importance of the 7-Methoxy Group for Biological Activity and Selectivity

The presence and position of a methoxy (B1213986) group on the indole (B1671886) ring can significantly alter the electronic properties and steric profile of a molecule, thereby influencing its interaction with biological targets. Methoxy groups are electron-donating through resonance and can enhance the nucleophilicity of the indole ring. chim.it They can also participate in hydrogen bonding as an acceptor and influence the molecule's lipophilicity and metabolic stability.

The specific location of the methoxy group is critical. For instance, in the context of indolyl-pyridinyl-propenone analogues investigated as anticancer agents, the position of the methoxy group was found to alter both the potency and the mechanism of cell death. Shifting the methoxy group from the 5-position to the 6-position switched the primary biological activity from methuosis induction to microtubule disruption.

In a study of indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), the electronic nature of the substituent at the C5 position was found to be critical. acs.org When a C5-chloro group was replaced with a C5-methoxy group, which is a stronger electron-donating group by resonance, the resulting compound exhibited a significant decrease in both binding affinity and allosteric cooperativity. acs.org This suggests that for certain targets, an electron-donating group like methoxy may be detrimental to activity compared to an electron-withdrawing group. While this finding is specific to the C5 position and a different scaffold, it highlights the profound and target-dependent influence of methoxy substitution. The 7-methoxy group in 1-(7-methoxy-1H-indol-2-yl)ethanone would similarly influence the electron density of the indole core, potentially impacting its binding capabilities and selectivity for specific biological targets, though detailed studies are required to confirm its precise role.

Influence of Substitutions on the Indole Ring System (e.g., C5, C6, N1) on Biological Potency

Substitutions at various positions on the indole ring are a cornerstone of medicinal chemistry for optimizing the pharmacological profile of lead compounds. The electronic and steric properties of these substituents can drastically affect potency, selectivity, and pharmacokinetic properties.

Substitutions at C5 and C6: Research on indole-2-carboxamides has provided detailed SAR insights for the C5 and C6 positions. For allosteric modulators of the CB1 receptor, an electron-withdrawing group at the C5 position was found to be a key requirement for activity. nih.gov Moving a chloro substituent from the C5 to the C6 position resulted in a drastic reduction in binding affinity, although the allosteric modulation effect was largely retained. acs.org This underscores that not only the nature of the substituent but also its precise location on the benzene (B151609) portion of the indole ring is crucial for optimal ligand-target interaction.

Similarly, in a series of 5-substituted-indole-2-carboxamides designed as dual EGFR/CDK2 inhibitors, various groups at the C5 position led to a range of potent antiproliferative activities. rsc.org This demonstrates the tolerance of the C5 position for a variety of substituents in modulating activity against different targets.

Interactive Data Table: Effect of Indole Ring Substitution on CB1 Receptor Modulation Data extracted from a study on 3-ethyl-indole-2-carboxamide derivatives.

| Compound | Substitution | Binding Affinity (KB, nM) | Allosteric Cooperativity (α) |

| 4 | 5-Chloro | 207.4 | 19.7 |

| 21a | 6-Chloro | 3673 | 16.0 |

| 21b | 5-Fluoro | 1146 | 13.9 |

| 21c | 5-Methoxy | 2708 | 6.2 |

This table illustrates the sensitivity of biological activity to the position and electronic nature of substituents on the indole ring in a related chemical series. acs.org

Role of the Ethanone (B97240) Linker and its Terminal Substituents in Ligand-Target Interactions

The ethanone (acetyl) group at the C2 position of the indole ring serves as a critical linker and interaction point. The carbonyl oxygen is a potent hydrogen bond acceptor, which can form a key interaction with hydrogen bond donors (e.g., amino acid residues like asparagine, glutamine, or serine) in a protein's active site. The planarity of the acetyl group helps to position the terminal methyl group and the indole core in a defined orientation.

While extensive SAR studies on modifying the terminal methyl group of the C2-ethanone moiety are not widely reported, the broader field of indole-2-yl ketones and related derivatives provides some insight. The size, lipophilicity, and electronic nature of the group attached to the C2-carbonyl are generally critical for potency. For example, in the closely related indole-2-carboxamide series, the substituent attached to the amide nitrogen (analogous to the terminal portion of the ketone) is extensively modified to tune activity. nih.govnih.gov The ethylene linker between the amide and a terminal phenyl ring was found to be optimal, as shortening or elongating it abolished allosteric effects on the CB1 receptor. acs.org This highlights the stringent spatial requirements for substituents at the C2 position. It can be inferred that modifications to the terminal methyl of the ethanone group would similarly impact biological activity by altering steric and electronic interactions within the binding pocket.

Comparative SAR Analysis with Positional Isomers (e.g., 1H-indol-3-yl ethanones)

The position of the ethanone group on the indole ring—at C2 versus C3—fundamentally changes the molecule's chemical properties and biological profile. The indole nucleus is most reactive towards electrophiles at the C3 position, making 3-acetylindoles generally more accessible synthetically via methods like Friedel-Crafts acylation. researchgate.net

Chemical and Biological Differences:

Electronic Properties: The C3 position is electronically analogous to the beta-position of an enamine, making it highly nucleophilic. The C2 position is less reactive. This difference in reactivity influences not only the synthesis but also the metabolic pathways and potential covalent interactions of the molecules.

Biological Activity: 3-Acetylindole serves as a key precursor for the synthesis of numerous bioactive alkaloids and therapeutic agents. researchgate.net Derivatives of 3-acylindole-2-carboxylic acids have been developed as potent inhibitors of cytosolic phospholipase A2. In this series, the acyl residue at the C3 position was found to be a critical determinant of potency, with an optimal chain length of 12 or more carbons. nih.gov This indicates that the C3 position can accommodate large, lipophilic substituents to achieve high potency.

Scaffold Geometry: The vector and orientation of the acetyl group relative to the indole N-H donor are significantly different between the C2 and C3 isomers. This geometric distinction means that 2-acetyl and 3-acetyl indoles will interact with and fit into different biological targets. A receptor or enzyme with a binding pocket shaped to accommodate a C3 substituent is unlikely to bind a C2-substituted isomer with similar affinity, and vice versa. This principle of positional isomerism is a fundamental tool in drug discovery for achieving target selectivity.

Computational Chemistry and Molecular Modeling Applications for Rational Design and Mechanistic Understanding

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. This method is crucial for predicting the binding affinity and understanding the interaction patterns between a ligand, such as 1-(7-methoxy-1H-indol-2-yl)ethanone, and its potential biological targets. The indole (B1671886) scaffold, a core component of this compound, is a well-known pharmacophore found in many biologically active molecules, and studies on related indole derivatives provide a framework for predicting its potential interactions.

Potential Biological Targets and Interaction Insights:

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. japer.in Many non-steroidal anti-inflammatory drugs (NSAIDs) target this enzyme. mdpi.com Molecular docking studies on various indole derivatives have shown that they can fit into the active site of COX-2. eurekaselect.comresearchgate.net Key interactions often involve hydrogen bonding with amino acid residues like Arg120, Tyr355, and Ser530, and hydrophobic interactions with residues such as Val523 and Leu352. japer.inmdpi.com It is plausible that this compound could adopt a similar binding mode, making COX-2 a potential target for its anti-inflammatory activity.

DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. researchgate.netmdpi.com It introduces negative supercoils into DNA, an essential process for bacterial DNA replication. nih.govresearchgate.net Docking studies of indole-based compounds have identified potential inhibitory mechanisms. nih.gov The binding pocket of DNA gyrase B (GyrB) can accommodate various inhibitors, and key interactions often involve the ATP-binding site. nih.gov Computational analysis could predict the binding energy and specific interactions of this compound with DNA gyrase, assessing its potential as an antibacterial agent. nih.gov

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ion channels in the brain crucial for synaptic plasticity and memory. nih.govindexcopernicus.com However, their overactivation can lead to excitotoxicity, a phenomenon implicated in neurodegenerative diseases. nih.gov Indole derivatives have been investigated as antagonists for the glycine-binding site of the NMDA receptor. indexcopernicus.comdoi.org Docking simulations can elucidate how this compound might interact with the receptor's subunits, such as GluN1 and GluN2B, potentially blocking the ion channel and offering neuroprotective effects. nih.govwjgnet.com

The table below summarizes key amino acid residues in the binding sites of these targets that are known to interact with indole-based ligands, providing a predictive framework for this compound.

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Potential Effect of Binding |

| COX-2 | Arg120, Tyr355, Ser530, Val349, Val523 | Hydrogen Bonding, Hydrophobic | Anti-inflammatory, Analgesic |

| DNA Gyrase | Asp, Glu, Asn (in ATP-binding site) | Hydrogen Bonding, Electrostatic | Antibacterial |

| NMDA Receptor | Ile127, Ile183, Ser248 | Hydrogen Bonding, Hydrophobic | Neuroprotection, Seizure Reduction |

This table is illustrative and based on docking studies of various indole derivatives with the specified targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By identifying key molecular descriptors—physicochemical properties or structural features—that influence activity, QSAR models can predict the potency of new, untested compounds. nih.gov

For a series of analogues based on the this compound scaffold, a QSAR study would involve:

Data Set Preparation: Synthesizing and testing a series of related compounds to obtain their biological activity data (e.g., IC₅₀ values). mdpi.com

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation correlating the descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in the model's development. mdpi.com

QSAR studies on other indole derivatives have successfully predicted their activities as melatonin (B1676174) receptor ligands and CK2 inhibitors. sci-hub.senih.gov A similar approach could be applied to this compound and its derivatives to guide the synthesis of compounds with enhanced activity against a specific target.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the target. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences how well the molecule fits into the binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular size, shape, and branching. |

This table lists common descriptor types used in QSAR modeling.

Theoretical Mechanistic Insights into Biological Action

Beyond predicting binding affinity, computational methods can provide deep insights into the theoretical mechanisms by which a compound exerts its biological effect. For this compound, these studies can illuminate the dynamic processes that occur at the molecular level upon binding to a target.

Molecular dynamics (MD) simulations, for instance, can model the behavior of the ligand-protein complex over time, revealing the stability of the binding and conformational changes induced in the protein. nih.gov Such simulations can confirm if the ligand remains stably bound in the active site or if it dissociates. researchgate.net

Furthermore, quantum mechanics (QM) calculations can be employed to study the electronic properties of this compound in detail. doi.org This can help in understanding reaction mechanisms, such as enzyme inhibition, by modeling transition states and activation energies. For example, if the compound acts as a covalent inhibitor, QM methods could elucidate the reaction pathway between the ligand and a key amino acid residue in the enzyme's active site. These theoretical insights are crucial for understanding not just if a compound is active, but how it works, which is fundamental for rational drug design.

In Silico Screening and Virtual Library Design for Novel Ligands

Virtual or in silico screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net Using the structure of this compound as a starting point or "scaffold," it is possible to design a virtual library of novel, related compounds.

This process typically involves:

Scaffold-based Design: Modifying the core structure of this compound by adding or changing various functional groups at different positions.

Virtual Library Generation: Creating a large, diverse collection of these new virtual compounds.

High-Throughput Virtual Screening (HTVS): Rapidly docking the entire virtual library against the 3D structure of a biological target (e.g., COX-2 or DNA gyrase). researchgate.net

Hit Identification: Ranking the compounds based on their predicted binding scores and interaction patterns to select a smaller, more manageable set of "hits" for chemical synthesis and biological testing. nih.gov

This approach allows for the exploration of a vast chemical space without the need for laborious and expensive synthesis of every compound. It enables the rapid identification of new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties, accelerating the discovery of novel therapeutic agents. nih.gov

ADMET Predictions for Drug Discovery Prioritization

A promising drug candidate must not only be effective but also possess favorable pharmacokinetic properties. ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, describes the disposition of a drug within an organism. Predicting these properties early in the drug discovery process is critical to avoid late-stage failures.

Various computational models and software can predict the ADMET profile of this compound. These predictions are based on its chemical structure and are used to assess its "drug-likeness."

Absorption: Predicting oral bioavailability and intestinal absorption, often using rules like Lipinski's Rule of Five.

Distribution: Estimating properties like plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identifying potential metabolic sites on the molecule and predicting its interaction with key metabolic enzymes like Cytochrome P450s.

Excretion: Predicting the primary routes of elimination from the body.

Toxicity: Forecasting potential toxic liabilities, such as cardiotoxicity, hepatotoxicity, or mutagenicity.

In silico ADMET prediction allows for the early flagging of compounds with poor pharmacokinetic profiles or potential toxicity issues. nih.gov For example, a prediction might suggest that a derivative of this compound is likely to be rapidly metabolized or have off-target toxicity. This information enables chemists to modify the structure to mitigate these liabilities, thereby prioritizing the most promising candidates for further development.

Advanced Research Perspectives and Future Directions

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The structural versatility of the indole (B1671886) nucleus allows for extensive modification to fine-tune pharmacological activity. nih.govnih.gov For 1-(7-methoxy-1H-indol-2-yl)ethanone, the design and synthesis of advanced analogues can be approached through several strategies. Modifications can be introduced at various positions of the indole ring, such as the N-1, C-3, C-4, C-5, and C-6 positions, as well as on the ethanone (B97240) side chain. mdpi.comnih.gov For instance, the introduction of different substituents on the indole ring can significantly influence the compound's interaction with biological targets. nih.gov

The synthesis of these analogues can be achieved through various established and novel synthetic methodologies. rsc.orgopenmedicinalchemistryjournal.com Traditional methods like the Fischer, Bischler-Möhlau, and Hemetsberger indole syntheses provide a foundation for creating the core indole structure. mdpi.comopenmedicinalchemistryjournal.com More advanced techniques, including metal-catalyzed cross-coupling reactions, can be employed to introduce diverse functional groups onto the indole scaffold with high precision and efficiency. rsc.org For example, palladium-catalyzed reactions are highly effective for Larock indole synthesis. rsc.org The ethanone side chain can also be readily modified, for example, through Grignard reactions with Weinreb amides of the corresponding indole-3-acetic acid to yield indol-3-yl ketones. researchgate.net

Structure-activity relationship (SAR) studies are crucial in guiding the design of new analogues with improved potency and selectivity. nih.govnih.gov By systematically altering the structure of this compound and evaluating the pharmacological activity of the resulting analogues, researchers can identify key structural features responsible for biological effects. This iterative process of design, synthesis, and testing is fundamental to the development of new drug candidates. nih.gov

Exploration of Novel Biological Targets for Indole-2-yl Ethanone Scaffolds

Indole derivatives are known to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govopenmedicinalchemistryjournal.com The indole-2-yl ethanone scaffold, as seen in this compound, holds significant potential for interacting with novel biological targets.

One promising area of exploration is the inhibition of enzymes involved in disease pathogenesis. For instance, indol-2-yl ethanones have been identified as novel inhibitors of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme implicated in the immune escape mechanisms of cancer. nih.gov Further investigation into the interaction of this compound and its derivatives with other enzymes, such as protein kinases, histone deacetylases (HDACs), and cyclooxygenases (COX), could unveil new therapeutic opportunities. nih.govresearchgate.net

The structural similarity of the indole nucleus to endogenous molecules like tryptophan suggests that indole derivatives can also target various receptors. The 5-HT3 receptor, a target for antiemetic drugs, is a known interactor with certain indole derivatives. wikipedia.org Exploring the affinity of this compound analogues for other serotonin (B10506) receptors, as well as for melatonin (B1676174) receptors and adenosine (B11128) receptors, could lead to the discovery of novel central nervous system agents. nih.govnih.gov

Application of Advanced Synthetic Technologies for Sustainable Production

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. For the production of this compound and its derivatives, the adoption of advanced synthetic technologies is crucial.

Green chemistry principles are being integrated into synthetic routes to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. openmedicinalchemistryjournal.comtandfonline.com Microwave-assisted organic synthesis, for example, can significantly accelerate reaction times and improve yields for the synthesis of indole derivatives. tandfonline.com The use of greener solvents, such as water or ionic liquids, and catalyst-free reaction conditions are also being explored to create more sustainable synthetic pathways. openmedicinalchemistryjournal.com

Flow chemistry offers another advanced manufacturing approach with several advantages over traditional batch processing. Continuous flow reactors can enhance reaction control, improve safety, and facilitate scalability. This technology is well-suited for the multi-step synthesis of complex molecules like indole derivatives, allowing for a more streamlined and efficient production process.

Integration of Multi-Omics Data for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of a drug candidate is paramount for its successful development. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the cellular response to a compound like this compound. researchgate.netnih.gov

By analyzing how the compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), researchers can identify the key pathways and molecular networks affected. mdpi.com This systems-level approach can help to elucidate the compound's mechanism of action, identify potential biomarkers for efficacy, and predict potential off-target effects. researchgate.netnih.gov

Several computational tools and platforms are available for the integration and analysis of multi-omics data. researchgate.netmdpi.com These tools can help to identify statistically significant changes across different omics layers and to construct network models that visualize the complex interactions between genes, proteins, and metabolites. mdpi.com This comprehensive understanding is invaluable for optimizing the pharmacological properties of this compound analogues.

Development of Prodrug Strategies and Delivery Systems for Optimized Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies and advanced drug delivery systems can be employed to overcome pharmacokinetic limitations and enhance the therapeutic potential of this compound.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve solubility, increase stability, and enhance oral bioavailability. nih.gov For indole derivatives, prodrugs have been designed to overcome issues like dimerization and improve pharmacokinetic profiles. nih.gov

Nanotechnology-based drug delivery systems, such as nanoparticles, niosomes, and polymeric micelles, offer another avenue for optimizing the efficacy of indole compounds. nih.govresearchgate.netjchr.org These delivery systems can protect the drug from degradation, control its release, and even target it to specific tissues or cells, thereby increasing its therapeutic index and reducing side effects. nih.gov

Opportunities for Collaborative Research and Translational Science in Medicinal Chemistry

The journey from a promising lead compound to a clinically approved drug is a long and complex process that requires a multidisciplinary and collaborative effort. The development of this compound and its analogues would greatly benefit from collaborations between academic research institutions, pharmaceutical companies, and clinical research organizations.

Translational science plays a critical role in bridging the gap between basic research discoveries and their application in clinical practice. This involves a "bench-to-bedside" approach, where promising compounds identified in the laboratory are advanced through preclinical and clinical development.

Open innovation models and data-sharing initiatives can also accelerate the drug discovery process. By fostering a collaborative environment, researchers can leverage collective expertise and resources to overcome challenges and advance the development of novel therapeutics based on the indole-2-yl ethanone scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(7-methoxy-1H-indol-2-yl)ethanone?

- Methodological Answer :

-

Friedel-Crafts Acylation : React 7-methoxyindole with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane. Monitor reaction progress via TLC.

-

Substitution Reactions : Use pre-functionalized indole derivatives (e.g., 7-methoxyindole-2-boronic acid) in Suzuki-Miyaura cross-coupling with acetyl donors. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Modification of Precursors : Reduce or oxidize intermediates (e.g., 1-(indolin-7-yl)ethanone) using NaBH₄ or CrO₃, followed by methoxylation .

- Key Considerations :

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Anhydrous DCM or THF |

| Catalyst | AlCl₃ (0.1–1.0 equiv) |

| Temperature | 0°C to reflux (40–80°C) |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR in CDCl₃ or DMSO-d₆. Key signals: methoxy group (~δ 3.8 ppm), indole NH (~δ 10.5 ppm), and acetyl carbonyl (~δ 190–200 ppm in ) .

- Mass Spectrometry : Use EI-MS or ESI-MS to confirm molecular ion [M]⁺ (m/z ~189) and fragmentation patterns .

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water). Refine using SHELXL (space group determination, R-factor < 0.05) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

-

Hazard Classification : Skin irritation (Category 2), eye damage (Category 2A), and acute oral toxicity (Category 4) .

-

PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for synthesis.

-

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Data :

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg |

| Skin Irritation | Moderate |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

-

Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., Gaussian 16, B3LYP/6-31G* basis set).

-

X-ray Powder Diffraction : Use Rietveld refinement (e.g., TOPAS) for non-single-crystal samples .

-

Dynamic NMR : Probe tautomerism or conformational flexibility via variable-temperature -NMR .

Q. How to design experiments to study the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays :

Antimicrobial Screening : Use MIC assays against S. aureus and E. coli (concentration range: 1–100 µg/mL).

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

- Structure-Activity Relationships (SAR) : Synthesize derivatives (e.g., 7-ethoxy or 7-hydroxy analogs) to compare bioactivity.

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina .

Q. What strategies optimize regioselective functionalization of the indole core?

- Methodological Answer :

-

Directing Groups : Introduce a methoxy group at C7 to direct electrophilic substitution to C3 or C5. Use HNO₃/H₂SO₄ for nitration (C5 selectivity) .

-

Transition Metal Catalysis : Employ Pd-catalyzed C–H activation (e.g., Pd(OAc)₂, ligand: PPh₃) for arylations at C2 .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity at electron-rich positions .

- Optimization Table :

| Reaction | Catalyst | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Nitration | H₂SO₄ | C5 (85) | 70 |

| Bromination | NBS, AIBN | C3 (90) | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.